molecular formula C18H21N3O2S B5831166 (2E)-N-{[4-(diethylamino)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide

(2E)-N-{[4-(diethylamino)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide

Cat. No.: B5831166
M. Wt: 343.4 g/mol
InChI Key: NHHAJRPSXKRWTC-VAWYXSNFSA-N
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Description

The compound (2E)-N-{[4-(diethylamino)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{[4-(diethylamino)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the diethylamino group: This step involves the substitution of a suitable leaving group with diethylamine.

    Formation of the carbamothioyl group: This is typically done by reacting the amine with carbon disulfide and an appropriate activating agent.

    Coupling of the furan and phenyl rings: This step involves the formation of the prop-2-enamide linkage, often through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{[4-(diethylamino)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide: can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions.

    Reduction: The carbonyl group in the prop-2-enamide linkage can be reduced to form the corresponding alcohol.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-N-{[4-(diethylamino)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-N-{[4-(diethylamino)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application, but common targets include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to receptors to modulate signal transduction pathways.

Comparison with Similar Compounds

(2E)-N-{[4-(diethylamino)phenyl]carbamothioyl}-3-(furan-2-yl)prop-2-enamide: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

IUPAC Name

(E)-N-[[4-(diethylamino)phenyl]carbamothioyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-3-21(4-2)15-9-7-14(8-10-15)19-18(24)20-17(22)12-11-16-6-5-13-23-16/h5-13H,3-4H2,1-2H3,(H2,19,20,22,24)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHAJRPSXKRWTC-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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